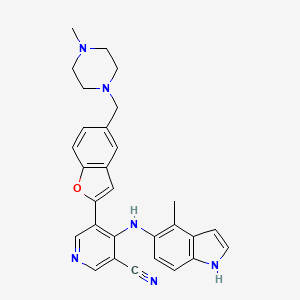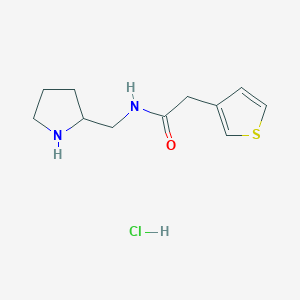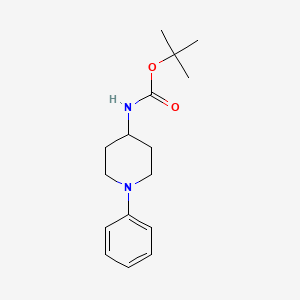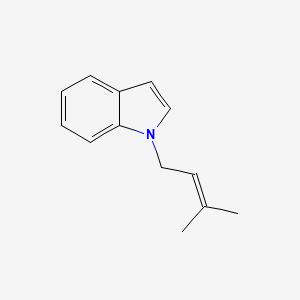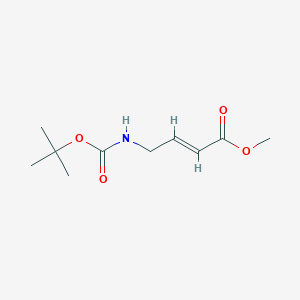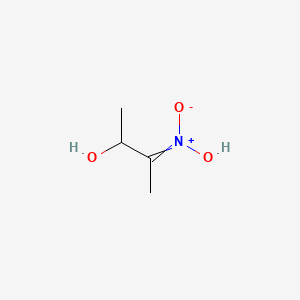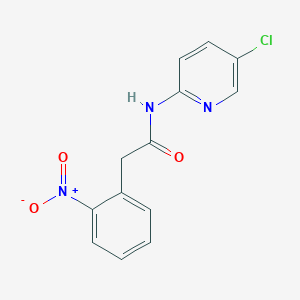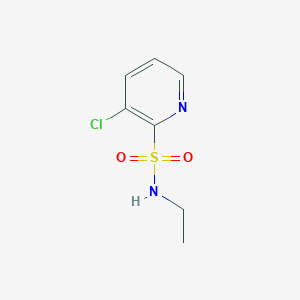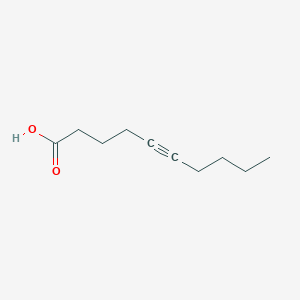![molecular formula C12H13NO4 B13970783 Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system and introduce the azetidine moiety through a series of reactions. Key steps may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azetidine moiety: This step often involves the use of azetidine derivatives and coupling reactions, such as palladium-catalyzed cross-coupling reactions.
Functionalization: The hydroxymethyl group can be introduced through hydroxylation reactions using reagents like sodium borohydride or other reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
科学研究应用
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or organic semiconductors.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or its role in metabolic pathways.
作用机制
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzo[d][1,3]dioxole ring system can interact with aromatic residues in proteins, while the azetidine moiety may form hydrogen bonds or electrostatic interactions with active site residues.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar ring systems, such as 1,3-benzodioxole, are often studied for their biological activity.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, are of interest for their unique chemical properties.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is unique due to the combination of the benzo[d][1,3]dioxole ring and the azetidine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C12H13NO4/c14-6-8-4-13(5-8)12(15)9-1-2-10-11(3-9)17-7-16-10/h1-3,8,14H,4-7H2 |
InChI 键 |
SJHOKSXWYCEDRZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



